molecular formula C11H9ClN4O B1393285 4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole CAS No. 1325306-29-3

4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole

Cat. No. B1393285
CAS RN: 1325306-29-3
M. Wt: 248.67 g/mol
InChI Key: JCVPTWPMIOKCAP-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole (4-AMC) is a synthetic compound that has been studied for its potential applications in scientific research, including biochemical and physiological effects. 4-AMC is a heterocyclic compound with an azido group attached to the methyl group of the oxazole ring. It is a colorless, crystalline solid with a melting point of 136°C and a boiling point of 305°C. 4-AMC is soluble in water and is stable in air.

Scientific Research Applications

Anticancer and Antimicrobial Applications

4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole and its related compounds have been studied for their potential in treating cancer and microbial infections. Katariya, Vennapu, and Shah (2021) synthesized a series of compounds including those related to 1,3-oxazole, which showed significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute. Additionally, these compounds exhibited in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

Corrosion Inhibition

Research by Rahmani et al. (2018) demonstrated that oxazole derivatives, including those similar to this compound, are effective corrosion inhibitors for mild steel in hydrochloric acid. This suggests their utility in industrial applications where corrosion prevention is critical (Rahmani et al., 2018).

Photochemistry and Vibrational Spectra

Studies on the photochemistry and vibrational spectra of matrix-isolated oxazole compounds, closely related to the compound , have been conducted. Lopes et al. (2011) synthesized and studied the properties of methyl 4-chloro-5-phenylisoxazole-3-carboxylate, revealing insights into the photoisomerization process of isoxazole to oxazole. Such research contributes to a better understanding of the photochemical behavior of these compounds (Lopes et al., 2011).

Synthesis and Structural Elaboration

Patil and Luzzio (2016) explored the synthesis of 2-(halomethyl)-4,5-diaryloxazoles, which are structurally similar to this compound. Their research provides insights into the synthetic methods and potential applications of these oxazole derivatives in various chemical reactions and product development (Patil & Luzzio, 2016).

properties

IUPAC Name

4-(azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O/c1-7-10(6-14-16-13)15-11(17-7)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVPTWPMIOKCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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